molecular formula C9H12O2S B1369680 5-Tert-butylthiophene-3-carboxylic acid

5-Tert-butylthiophene-3-carboxylic acid

Cat. No.: B1369680
M. Wt: 184.26 g/mol
InChI Key: VXLLMZNSRYTRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butylthiophene-3-carboxylic acid is a substituted thiophene derivative featuring a tert-butyl group at the 5-position and a carboxylic acid functional group at the 3-position of the heteroaromatic ring. Such structural characteristics make this compound a candidate for applications in medicinal chemistry (e.g., as a building block for kinase inhibitors) or materials science (e.g., in polymer modification).

Properties

IUPAC Name

5-tert-butylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)7-4-6(5-12-7)8(10)11/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLLMZNSRYTRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-tert-Butyl-3-({...}methyl)thiophene-2-carboxylic Acid Methyl Ester ()

  • Substituents : A methyl ester at position 2 and a tert-butyl group at position 5.
  • Key Differences: The carboxylic acid group in the target compound is replaced by a methyl ester, reducing acidity and increasing lipophilicity . Substituent positions (carboxylic acid at 3 vs.

5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic Acid ()

  • Substituents : A hydroxymethylphenyl group at position 5 and a carboxylic acid at position 3.
  • Key Differences: The tert-butyl group in the target compound is replaced by a polar hydroxymethylphenyl group, enhancing solubility in aqueous media but reducing steric shielding .

Piperidine-Based Analogs ()

  • Substituents : A piperidine ring with a tert-butoxycarbonyl (Boc) group and phenyl substituent.
  • Key Differences :
    • The thiophene core is replaced by a piperidine ring, fundamentally altering electronic and conformational properties .

Hypothetical Property Analysis

  • Solubility : The tert-butyl group in the target compound likely reduces aqueous solubility compared to the hydroxymethylphenyl analog . The methyl ester derivative () is more lipophilic, favoring organic solvents .
  • Stability : The tert-butyl group may improve metabolic stability by hindering enzymatic degradation, whereas the ester group () is prone to hydrolysis.
  • Reactivity : The carboxylic acid group enables salt formation and hydrogen bonding, critical for drug-target interactions.

Data Tables

Table 1: Structural and Molecular Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Group
This compound* C₁₀H₁₄O₂S 214.28 tert-butyl (5), COOH (3) Carboxylic acid
5-tert-butyl-...thiophene-2-carboxylic acid methyl ester () C₂₀H₂₄FNO₄S 417.47 tert-butyl (5), COOCH₃ (2) Methyl ester
5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid () C₁₂H₁₀O₃S 234.27 hydroxymethylphenyl (5), COOH (3) Carboxylic acid
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () C₁₇H₂₃NO₄ 305.37 Boc (1), phenyl (4), COOH (3) Carboxylic acid, Boc

*Molecular formula and weight calculated based on structural analysis.

Research Findings and Discussion

  • Electronic Effects : The tert-butyl group in the target compound may donate electron density via hyperconjugation, slightly deactivating the thiophene ring compared to electron-withdrawing groups (e.g., hydroxymethylphenyl) .
  • Biological Relevance : Carboxylic acid derivatives (target compound and ) are more likely to engage in ionic interactions with biological targets than ester analogs .

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